4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide can modulate the levels of various biochemical markers such as cytokines, growth factors, and enzymes. It has also been shown to possess antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is its wide range of biological activities, which makes it a potential candidate for the development of novel therapeutics. However, the limitations of this compound include its low solubility and stability, which can affect its efficacy and bioavailability.
Future Directions
There are several future directions that can be explored in the research of 4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide. These include the development of novel formulations to improve its solubility and stability, the identification of its specific targets and pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies.
In conclusion, 4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide is a promising compound that has shown potential therapeutic applications in various diseases. Its wide range of biological activities and mechanisms of action make it a potential candidate for the development of novel therapeutics. However, further research is needed to fully understand its biological effects and to evaluate its efficacy and safety in preclinical and clinical studies.
Synthesis Methods
The synthesis of 4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-biphenylcarboxaldehyde and 3-chloro-4-methylaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Scientific Research Applications
4-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S.BrH/c1-15-7-12-19(13-20(15)23)24-22-25-21(14-26-22)18-10-8-17(9-11-18)16-5-3-2-4-6-16;/h2-14H,1H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDBZZQODNFSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
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